molecular formula C24H20F4N4S B2457368 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE CAS No. 670270-98-1

1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

Cat. No.: B2457368
CAS No.: 670270-98-1
M. Wt: 472.51
InChI Key: OHEIPELHDWPDAX-UHFFFAOYSA-N
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Description

1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to enhance the biological activity and stability of organic molecules

Scientific Research Applications

1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its inhibitory effects on ENTs . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer enhanced biological activity and stability. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEIPELHDWPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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